molecular formula C10H17NO B14443236 3-Isocyanato-1,1,5-trimethylcyclohexane CAS No. 79129-95-6

3-Isocyanato-1,1,5-trimethylcyclohexane

Cat. No.: B14443236
CAS No.: 79129-95-6
M. Wt: 167.25 g/mol
InChI Key: URTHTVUJNWVGAB-UHFFFAOYSA-N
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Description

3-Isocyanato-1,1,5-trimethylcyclohexane, also known as isophorone diisocyanate, is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is a colorless to slightly yellow liquid with a pungent odor. This compound is widely used in the production of polyurethanes, which are essential in various industrial applications such as coatings, adhesives, and elastomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isocyanato-1,1,5-trimethylcyclohexane is synthesized through the phosgenation of isophorone diamine. The reaction involves the use of phosgene (COCl₂) as a reagent, which reacts with isophorone diamine under controlled conditions to produce isophorone diisocyanate. The reaction is typically carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 50-100°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation processes. The process is conducted in specialized reactors equipped with safety measures to handle the toxic and hazardous nature of phosgene. The final product is purified through distillation to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

3-Isocyanato-1,1,5-trimethylcyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isocyanato-1,1,5-trimethylcyclohexane involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups (-NCO) in the compound react with hydroxyl groups (-OH) in alcohols to form urethane linkages. Similarly, the isocyanate groups react with amines to form urea linkages. These reactions are fundamental in the formation of polyurethanes and other related polymers .

Comparison with Similar Compounds

Similar Compounds

    Toluene Diisocyanate (TDI): Another widely used isocyanate in the production of polyurethanes.

    Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.

    Hexamethylene Diisocyanate (HDI): Used in the production of aliphatic polyurethanes.

Uniqueness

3-Isocyanato-1,1,5-trimethylcyclohexane is unique due to its cycloaliphatic structure, which imparts superior properties such as enhanced UV stability and resistance to yellowing compared to aromatic isocyanates like Toluene Diisocyanate and Methylenediphenyl Diisocyanate. This makes it particularly valuable in applications requiring high durability and aesthetic quality .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isocyanato-1,1,5-trimethylcyclohexane, and how can reaction conditions be optimized to minimize side-product formation?

  • Methodological Answer : The synthesis of isocyanates typically involves phosgenation of amines or carbamate intermediates. For this compound, start with the precursor 1,1,5-trimethylcyclohexylamine and employ controlled phosgenation under anhydrous conditions. Monitor reaction progress via FT-IR spectroscopy to detect the characteristic NCO stretch (~2270 cm⁻¹). Optimize temperature (40–60°C) and stoichiometry to suppress urea or biuret formation. Purify via vacuum distillation, ensuring inert gas (N₂/Ar) protection to prevent hydrolysis .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm regiochemistry and purity. Key NMR signals include:

  • 1H NMR : δ 1.0–1.3 (methyl groups), δ 3.2–3.5 (cyclohexane ring protons adjacent to NCO).
  • 13C NMR : δ 122–125 ppm (NCO carbon).
    Pair with HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to detect trace impurities. Cross-reference with computational predictions (e.g., B3LYP/6-31G** level) for vibrational frequencies and chemical shifts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods with >100 fpm airflow.
  • PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed. Documented safety measures for analogous cyclohexane derivatives (e.g., chlorocyclohexane) suggest rigorous decontamination protocols .

Advanced Research Questions

Q. How do computational methods (DFT, ab initio) assist in predicting the reactivity and stability of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model:

  • Electrophilic reactivity : NCO group’s electron-withdrawing effects on the cyclohexane ring.
  • Thermal stability : Bond dissociation energies (BDEs) of C–N and C–O bonds.
    Compare with experimental DSC/TGA data to validate decomposition pathways. For stereochemical analysis, use molecular dynamics (MD) simulations to predict conformational preferences .

Q. What spectroscopic techniques resolve contradictions in reported vibrational frequencies for this compound?

  • Methodological Answer : Discrepancies in FT-IR/Raman spectra often arise from solvent effects or polymorphism. Use polarized Raman spectroscopy to isolate anisotropic vibrations. For solid-state samples, apply X-ray crystallography (if crystalline) or solid-state NMR (1H-13C CP/MAS) to correlate molecular packing with spectral shifts. Cross-validate with in silico vibrational modes from DFT .

Q. How can reaction kinetics and mechanism studies elucidate the compound’s behavior in polymerization or cross-linking applications?

  • Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to track NCO consumption during reactions with diols or amines. Fit data to second-order kinetics models. For mechanistic insights, use isotopic labeling (e.g., 15N-CO) and analyze intermediates via ESI-MS . Compare with analogous systems (e.g., 1,1-di-tert-butylperoxy-3,3,5-trimethylcyclohexane) to identify rate-limiting steps .

Properties

CAS No.

79129-95-6

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-isocyanato-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C10H17NO/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3

InChI Key

URTHTVUJNWVGAB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)N=C=O

Origin of Product

United States

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